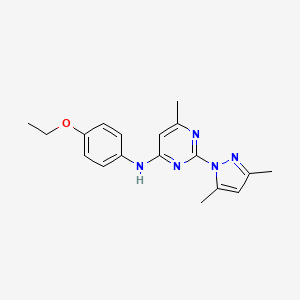

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine

Description

This compound belongs to a class of pyrimidine derivatives designed as positive modulators of small-conductance calcium-activated potassium (KCa2) channels. Its core structure includes a pyrimidine ring substituted with a 3,5-dimethylpyrazole group at position 2, a methyl group at position 6, and a 4-ethoxyphenylamine moiety at position 2. The 4-ethoxyphenyl group contributes to its moderate lipophilicity and influences binding affinity to KCa2 subtypes, particularly KCa2.2a .

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-5-24-16-8-6-15(7-9-16)20-17-11-12(2)19-18(21-17)23-14(4)10-13(3)22-23/h6-11H,5H2,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJYQGQMUPMJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophile.

Formation of the pyrimidine ring: The pyrimidine ring is formed by cyclization of the intermediate compounds, often involving condensation reactions with suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Phenylamine Derivatives

Modifications to the phenylamine group significantly enhance KCa2 channel activity:

- N-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2o): Halogenation at the 3-chloro and 4-fluoro positions increases activity by ~7-fold compared to non-halogenated analogs. This enhancement is attributed to improved hydrophobic interactions with the channel’s binding pocket .

- N-(2,5-Difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (2n) : Fluorine at positions 2 and 5 boosts activity ~10-fold, suggesting that electron-withdrawing groups at these positions optimize electrostatic complementarity .

Cyclohexyl and Aliphatic Substitutions

Replacing the aromatic amine with aliphatic or cyclohexyl groups alters solubility and conformational flexibility:

- However, its activity is lower than halogenated phenyl derivatives, indicating reduced target engagement .

- ((Cis)-4-((2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl)amino)cyclohexyl)methanol (2c): The hydroxymethyl group increases hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .

Bulky and Extended Alkyl/Aryl Groups

Piperazino and Morpholino Derivatives

Compounds like 2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (12a) exhibit modified selectivity profiles. The piperazine ring facilitates hydrogen bonding with polar residues in the channel, though their synthesis yields (~71%) are lower compared to phenylamine derivatives (~75–83%) .

Table 1: Structural and Activity Comparison of Key Analogs

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine is a member of the pyrazole and pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H23N3O2

- CAS Number : 957495-37-3

- Molecular Weight : 301.383 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The methods often include:

- Formation of the pyrazole ring.

- Alkylation to introduce the ethoxyphenyl group.

- Final modifications to achieve the desired pyrimidine structure.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyrazole derivatives against HIV. For instance, compounds in this category exhibited EC50 values ranging from 0.0038 to 0.4759 μmol/L against HIV-1 strains, suggesting that structural analogs could exhibit comparable efficacy in inhibiting viral replication .

Anticancer Activity

Research indicates that pyrazole and pyrimidine derivatives possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For example:

- MCF7 (breast cancer) : GI50 = 3.79 µM

- A549 (lung cancer) : IC50 = 26 µM

These values indicate substantial growth inhibition and suggest that the compound may serve as a lead for further anticancer drug development .

The biological activity of this compound is attributed to its ability to interfere with specific molecular targets involved in cell proliferation and viral replication:

- Inhibition of Kinases : Similar compounds have shown inhibition of Aurora-A kinase, which is crucial for cell cycle regulation.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted, with significant apoptosis observed in treated cell lines .

Case Studies

| Study | Compound | Cell Line | IC50/EC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | I-11 | HIV-1 | 3.8 nmol/L | High selectivity index |

| Study 2 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL | Significant cytotoxicity |

| Study 3 | Ethyl derivatives | A549 | 26 µM | Potent growth inhibition |

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine?

The compound can be synthesized via a multi-step approach involving:

- Step 1 : Formation of the pyrimidine core through condensation of substituted amidines with β-diketones or via palladium-catalyzed cross-coupling reactions.

- Step 2 : Introduction of the 3,5-dimethylpyrazole moiety using nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Step 3 : Functionalization of the 4-amine group with the 4-ethoxyphenyl substituent under reflux conditions in ethanol, followed by purification via column chromatography or crystallization .

Key considerations : Optimize reaction time and temperature to avoid side products like over-alkylation or ring-opening.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via proton coupling patterns (e.g., pyrazole protons at δ 5.8–6.2 ppm, pyrimidine protons at δ 8.1–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₂N₆O: 338.18) .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., N—H⋯N hydrogen bonds stabilizing the pyrimidine-pyrazole linkage) .

Basic: What preliminary assays are recommended to assess its biological activity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values.

- Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Evaluate kinase or protease inhibition via fluorescence-based assays, focusing on ATP-binding pockets due to the pyrimidine scaffold .

Advanced: How do structural modifications (e.g., substituent position) influence its bioactivity?

- Pyrazole substitution : 3,5-Dimethyl groups enhance steric hindrance, potentially reducing off-target binding. Replace with bulkier groups (e.g., trifluoromethyl) to study activity changes .

- 4-Ethoxyphenyl group : The ethoxy group’s electron-donating effects may improve membrane permeability. Compare with methoxy or nitro derivatives to assess pharmacokinetic trade-offs .

- Pyrimidine methylation : The 6-methyl group may stabilize hydrophobic interactions in enzyme active sites. Removal could alter binding affinity .

Advanced: What crystallographic data reveal about its molecular interactions?

- Hydrogen bonding : Intramolecular N—H⋯N bonds between the pyrimidine N4-H and pyrazole N5 stabilize the planar conformation, critical for target engagement .

- Dihedral angles : The 12.8° twist between pyrimidine and phenyl rings minimizes steric clashes, as seen in analogues like N-(4-chlorophenyl) derivatives .

- C—H⋯π interactions : These contribute to crystal packing and may mimic binding to aromatic residues in biological targets .

Advanced: How can contradictory data on synthetic yields be resolved?

- Reaction monitoring : Use TLC or in situ IR to detect intermediates and optimize stoichiometry (e.g., excess morpholine in Mannich reactions improves yield) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates vs. ethanol, which can promote side reactions .

- Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling steps; ligand choice significantly impacts efficiency .

Advanced: What mechanistic studies are needed to elucidate its mode of action?

- Computational docking : Model interactions with kinases (e.g., EGFR, CDK2) using the pyrimidine core as an ATP mimic.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to identify enthalpy-driven vs. entropy-driven interactions .

- Metabolic profiling : Use LC-MS to track metabolites in hepatic microsomes, identifying oxidation or demethylation pathways .

Advanced: How should environmental impact studies be designed for this compound?

- Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water, focusing on half-life and metabolites .

- Ecotoxicology : Test acute toxicity in Daphnia magna and algae, correlating logP values with bioaccumulation potential .

- Advanced oxidation processes (AOPs) : Evaluate UV/H₂O₂ degradation efficiency to inform wastewater treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.